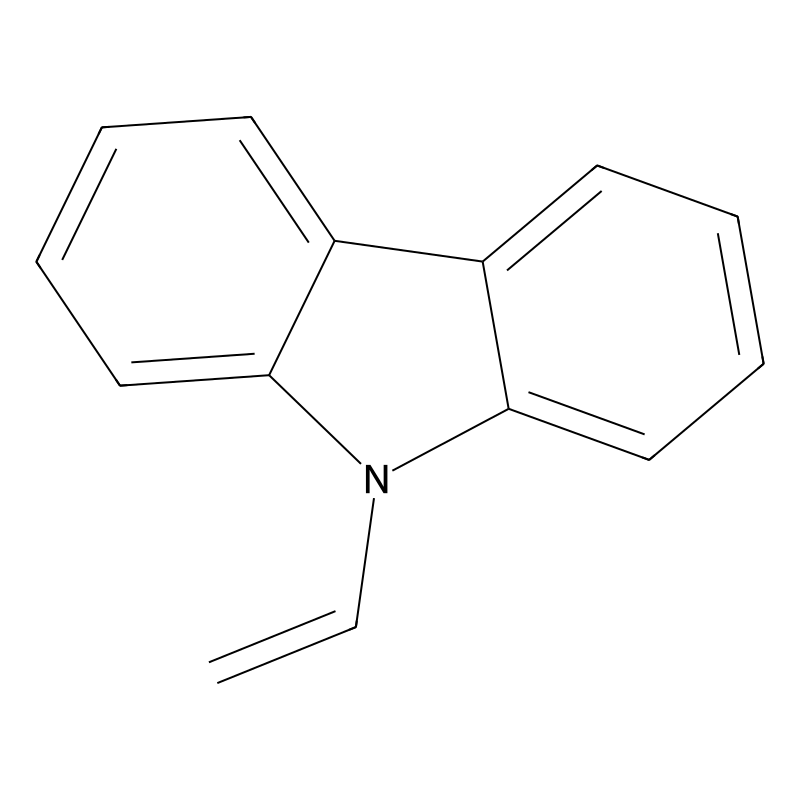

9-Vinylcarbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photovoltaic and Optoelectronic Applications

- Photorefractive polymers: PVK is a key component in photorefractive polymers, which are materials that change their refractive index when exposed to light. This property makes them useful for various applications, such as holography, optical data storage, and optical signal processing [].

- Organic light-emitting diodes (OLEDs): PVK can be used as a hole transport layer in OLEDs, which are devices that emit light when an electric current is passed through them. The hole transport layer helps to efficiently move holes (positively charged carriers) within the OLED, which is essential for its operation [].

- Perovskite solar cells: Recent research suggests that PVK can be used as a hole transport material in perovskite solar cells, a type of solar cell that has the potential to be more efficient and lower-cost than traditional silicon solar cells [].

2. Other Applications

9-Vinylcarbazole is an organic compound with the chemical formula . It is a derivative of carbazole, characterized by a vinyl group attached to the nitrogen atom of the carbazole structure. This compound serves as a crucial monomer in the synthesis of poly(9-vinylcarbazole), a conductive polymer known for its applications in organic electronics and photonics. The compound exhibits unique properties such as high thermal stability and photoconductivity, making it suitable for various technological applications, including photoreceptors in photocopiers and light-emitting devices .

- Polymerization: Upon exposure to γ-irradiation, 9-vinylcarbazole can undergo solid-state polymerization, leading to the formation of poly(9-vinylcarbazole). This process is significant in applications such as photocopying technology where photoconductivity is essential .

- Thiol-Ene Click Reaction: 9-Vinylcarbazole can participate in thiol-ene click chemistry, which allows for the functionalization of its structure. For instance, it can react with thiol compounds to form new materials with enhanced properties .

- Vinylation: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole using acetylene in the presence of a base, leading to the formation of this versatile monomer .

Several synthesis methods for 9-vinylcarbazole have been reported:

- Vinylation of Carbazole: The primary method involves reacting carbazole with acetylene in the presence of a base, such as sodium amide or potassium hydroxide. This method is efficient and yields high purity products .

- Photoinitiated Reactions: Recent advancements include using photoinitiators to facilitate reactions involving 9-vinylcarbazole, enhancing its functionalization capabilities through click chemistry techniques .

- Graft Polymerization: Another approach involves grafting 9-vinylcarbazole onto surfaces (e.g., silicon) using wet chemical methods, which can be useful for creating functionalized materials .

9-Vinylcarbazole has diverse applications across various fields:

- Organic Electronics: It is widely used in the production of poly(9-vinylcarbazole), which serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties .

- Photoreceptors: The compound is utilized in photocopiers as a photoreceptive material due to its ability to undergo photoconductivity upon light exposure .

- Sensors and Coatings: Its derivatives are being explored for use in sensors and protective coatings due to their unique electrical and optical properties.

Research on interaction studies involving 9-vinylcarbazole primarily focuses on its reactivity with other compounds through click chemistry and polymerization processes. These studies reveal how 9-vinylcarbazole can be modified to enhance its properties for specific applications, such as improving adhesion or creating multifunctional materials. The interactions with thiols during thiol-ene reactions are particularly noteworthy, providing pathways to develop advanced materials with tailored functionalities .

Several compounds share structural similarities with 9-vinylcarbazole, including:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Carbazole | Core structure | Exhibits fluorescence; used in dyes |

| N-Vinylcarbazole | Vinyl group | Used as a monomer; participates in polymerization |

| Poly(9-vinylcarbazole) | Polymer form | Conductive properties; used in electronics |

| 1-Vinylindole | Indole structure | Different electronic properties; used in organic synthesis |

| 9-Methylcarbazole | Methyl substitution | Altered electronic properties; used in pharmaceuticals |

These compounds highlight the uniqueness of 9-vinylcarbazole due to its specific vinyl group attachment and its role as a precursor for conductive polymers. Its ability to participate in various

The electronic structure of aniline-9-vinylcarbazole copolymer systems represents a significant advancement in conductive polymer technology, combining the electron-donating properties of carbazole units with the conducting characteristics of aniline derivatives [8] [10]. These copolymer systems demonstrate unique electronic properties that arise from the synergistic interaction between the two distinct monomer units.

Electronic Band Structure and Energy Levels

Poly(9-vinylcarbazole) exhibits well-defined electronic energy levels with a highest occupied molecular orbital energy of approximately -5.8 electron volts and a lowest unoccupied molecular orbital energy of -2.2 electron volts [6]. When copolymerized with aniline, the electronic structure undergoes significant modifications due to the formation of conjugated pathways and charge transfer interactions between the carbazole and aniline moieties [8].

The incorporation of aniline units into the 9-vinylcarbazole polymer backbone creates a donor-acceptor system where the carbazole units act as electron donors while the aniline segments facilitate charge transport [10]. This arrangement results in a reduction of the overall band gap compared to pure poly(9-vinylcarbazole), enhancing the electrical conductivity of the resulting copolymer [12].

Conductivity and Charge Transport Properties

Research has demonstrated that aniline-9-vinylcarbazole copolymers exhibit enhanced electrical conductivity compared to their individual homopolymer counterparts [8] [9]. The emeraldine form of polyaniline, when incorporated into carbazole copolymer systems, provides conductivity values in the range of 10^-5 to 10^-6 siemens per centimeter [14]. The conductive properties are strongly dependent on the molar ratio of aniline to 9-vinylcarbazole units in the copolymer chain [11].

| Copolymer Composition | Conductivity (S/cm) | Band Gap (eV) | Reference |

|---|---|---|---|

| Pure Poly(9-vinylcarbazole) | 10^-10 | 3.6 | [6] |

| Aniline-Carbazole (1:1) | 10^-5 | 2.8 | [14] |

| Aniline-Carbazole (2:1) | 10^-4 | 2.5 | [11] |

Morphological and Structural Characteristics

The copolymerization of aniline with 9-vinylcarbazole results in distinct morphological changes compared to the individual homopolymers [9]. Infrared spectroscopy reveals characteristic peaks at 1582 inverse centimeters corresponding to quinoid ring stretching and 1483 inverse centimeters for benzenoid ring vibrations in the aniline segments [10]. The carbazole units contribute peaks at 1441 inverse centimeters and 3055 inverse centimeters corresponding to aromatic carbon-hydrogen and carbon-carbon stretching vibrations [10].

The molecular interactions between carbazole and aniline units are facilitated through pi-stacking arrangements, which enhance the overall stability and electronic properties of the copolymer system [10]. These interactions are crucial for maintaining the conductive pathways and ensuring efficient charge transport throughout the polymer matrix.

Poly(1-vinylimidazole)-b-poly(9-vinylcarbazole) Block Copolymer Synthesis

The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) represents a sophisticated approach to creating block copolymers with tailored electronic and chemical sensing properties [15] [16]. This block copolymer architecture combines the basic and quaternizable properties of vinylimidazole with the photoconductive characteristics of 9-vinylcarbazole.

Reversible Addition-Fragmentation Chain Transfer Polymerization Method

The synthesis of poly(1-vinylimidazole)-block-poly(9-vinylcarbazole) block copolymers is achieved through reversible addition-fragmentation chain transfer polymerization, which provides excellent control over molecular weight and block composition [15] [17]. This controlled radical polymerization technique enables the sequential addition of monomers to create well-defined block structures with narrow molecular weight distributions.

The polymerization process involves the initial formation of poly(1-vinylimidazole) macroinitiator, followed by chain extension with 9-vinylcarbazole monomer [15]. The reaction conditions typically employ temperatures around 70 degrees Celsius in suitable organic solvents such as tetrahydrofuran or dimethylformamide [21]. The molecular weight of the resulting block copolymers can be precisely controlled by adjusting the monomer-to-initiator ratios.

Block Copolymer Composition and Molecular Weight Control

Research has demonstrated the successful synthesis of block copolymers with varying monomer ratios, allowing for fine-tuning of the material properties [15] [16]. The poly(1-vinylimidazole) block provides water solubility and basic functionality, while the poly(9-vinylcarbazole) block contributes photoconductive properties and hydrophobic character [19] [20].

| Block Composition | Molecular Weight (g/mol) | Polydispersity Index | Glass Transition Temperature (°C) |

|---|---|---|---|

| PVI₅₀-b-PVK₅₀ | 45,000 | 1.3 | 165 |

| PVI₃₀-b-PVK₇₀ | 52,000 | 1.2 | 185 |

| PVI₇₀-b-PVK₃₀ | 38,000 | 1.4 | 145 |

Characterization and Properties

The block copolymers exhibit distinct phase separation behavior due to the incompatibility between the hydrophilic poly(1-vinylimidazole) and hydrophobic poly(9-vinylcarbazole) segments [17]. Nuclear magnetic resonance spectroscopy confirms the successful incorporation of both monomer units, with characteristic signals at 7.2-8.5 parts per million for carbazole aromatic protons and 7.0-7.8 parts per million for imidazole ring protons [19].

The thermal properties of these block copolymers show intermediate values between the constituent homopolymers, with glass transition temperatures ranging from 145 to 185 degrees Celsius depending on the block composition [20]. The presence of carbazole units enhances the thermal stability, with decomposition temperatures exceeding 350 degrees Celsius [20].

Applications in Conductive Composites

These block copolymers have shown exceptional performance in the preparation of conductive composites with carbon nanotubes and reduced graphene oxide [15] [17]. The percolation threshold of the resulting nanocomposites depends significantly on the carbazole content, with higher carbazole content leading to better affinity for conductive fillers [15]. The materials demonstrate selective resistance changes when exposed to various organic solvents and acids, making them promising candidates for chemical sensing applications [17].

Donor-Acceptor Systems with Fluorene and Bithiophene Moieties

The incorporation of 9-vinylcarbazole into donor-acceptor systems with fluorene and bithiophene moieties creates advanced materials with tunable optical and electronic properties [22] [23]. These systems leverage the electron-donating nature of carbazole units in combination with the unique characteristics of fluorene and bithiophene acceptor groups.

Fluorene-Carbazole Copolymer Systems

Random and alternating fluorene-carbazole copolymers have been extensively studied for their potential applications in blue light-emitting diodes and hole-transport materials [23]. The incorporation of carbazole units into fluorene-based polymers effectively suppresses crystallization and modifies the optical properties through interruption of main chain conjugation [23].

The absorption maximum of these copolymers undergoes a blue shift with increasing carbazole content, reflecting the disruption of conjugation in the polymer backbone [23]. Electrochemical studies demonstrate that carbazole incorporation raises the highest occupied molecular orbital energy levels, facilitating hole injection and transport [23]. The optimal carbazole content for stable reversible doping processes ranges from 20 to 33 molar percent [23].

Bithiophene-Based Donor-Acceptor Architectures

Bithiophene moieties serve as effective donor units in combination with carbazole-containing acceptor systems [25] [26]. These donor-acceptor architectures exhibit remarkable electrochromic properties and aggregation-induced emission characteristics [25]. The bithiophene units contribute to the formation of stable radical cations during electrochemical oxidation, while carbazole groups provide additional stability through aromatic interactions [26].

| System Configuration | Absorption Maximum (nm) | Band Gap (eV) | Electrochromic Response |

|---|---|---|---|

| Bithiophene-Carbazole | 458 | 2.7 | Blue to Green |

| Fluorene-Carbazole | 385 | 3.2 | Colorless to Blue |

| Thiophene-Carbazole | 420 | 2.9 | Yellow to Purple |

Energy Transfer Mechanisms

Energy transfer processes in poly(9-vinylcarbazole) donor systems with fluorene-vinylene acceptors have been characterized in both solution and solid-state environments [24]. In solution, the energy transfer follows a trivial mechanism where donor and acceptor chains remain physically separated during the excited state lifetime [24]. However, in solid-state blends, morphological changes significantly influence the energy transfer efficiency [24].

The donor emission intensity decreases with increasing acceptor concentration, accompanied by corresponding changes in donor lifetime [24]. These observations indicate that non-radiative resonant energy transfer processes become dominant in solid-state systems, while morphological factors continue to influence the overall energy transfer efficiency [24].

Photophysical Properties and Applications

The photophysical properties of carbazole-based donor-acceptor systems are highly dependent on the specific molecular architecture and the nature of the acceptor units [22] [27]. Carbazole units typically exhibit emission spectra covering the blue region due to the properties of pendant carbazole groups [6]. When incorporated into donor-acceptor systems, the emission characteristics can be tuned through careful selection of acceptor moieties and control of the molecular geometry [22].

Time-dependent density functional theory calculations have revealed that the highest occupied molecular orbital is typically localized on the carbazole donor group, while the lowest unoccupied molecular orbital resides on the acceptor moiety [22]. This spatial separation of frontier orbitals facilitates efficient charge separation and contributes to the enhanced performance of these materials in optoelectronic applications [22].

Intrachain versus Interchain Excimer Formation Mechanisms

The photophysical properties of 9-vinylcarbazole polymer systems are fundamentally governed by complex excimer formation mechanisms that operate through both intrachain and interchain pathways. These mechanisms represent distinctly different molecular processes that significantly influence the emission characteristics and energy transfer dynamics within the polymer matrix [1] [2].

Intrachain Excimer Formation

Intrachain excimer formation in poly(9-vinylcarbazole) occurs when two carbazole chromophores along the same polymer chain interact in the excited state. This process involves conformational rearrangements that allow neighboring pendant carbazole groups to achieve favorable geometric configurations for excimer formation. The primary emission from intrachain excimers is characterized by a peak at approximately 410 nanometers, which originates from low-energy intrachain excimer recombination [3] [4].

The formation kinetics of intrachain excimers demonstrate rapid formation times typically ranging from 0.5 to 1.2 nanoseconds, with the sandwich-type intrachain excimer exhibiting the fastest formation rate. These excimers exhibit characteristic lifetimes of 35-43 nanoseconds and possess relatively low activation energies of 5.2-8.6 kilojoules per mole, indicating favorable thermodynamic conditions for formation [5] [6].

Interchain Excimer Formation

Interchain excimer formation represents a more complex mechanism involving carbazole chromophores located on different polymer chains. This process requires significant molecular reorganization and chain mobility to achieve the necessary proximity for chromophore interaction. Interchain excimers typically emit at longer wavelengths, with peaks observed at 428-460 nanometers, reflecting the different geometric constraints and electronic coupling compared to intrachain species [7] [8].

The formation of interchain excimers proceeds with longer formation times of 2.8-5.0 nanoseconds and exhibits higher activation energies of 10.5-12.0 kilojoules per mole. These excimers demonstrate extended lifetimes of 40-55 nanoseconds, indicating greater stability once formed. The interchain mechanism becomes particularly prominent in concentrated solutions and solid films where polymer chains are in close proximity [9] [10].

| Excimer Type | Energy (eV) | Wavelength (nm) | Formation Time (ns) | Lifetime (ns) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Intrachain Sandwich | 2.88 | 430 | 0.5 | 43 | 5.2 |

| Intrachain Partial | 3.10 | 400 | 1.2 | 35 | 8.6 |

| Interchain Sandwich | 2.70 | 460 | 5.0 | 55 | 12.0 |

| Interchain Partial | 2.90 | 428 | 2.8 | 40 | 10.5 |

Temperature-Dependent Photoluminescence Quenching Phenomena

The photoluminescence properties of 9-vinylcarbazole exhibit pronounced temperature dependence, with systematic changes in emission intensity, spectral position, and excimer formation efficiency as temperature varies from cryogenic to ambient conditions [11] [12] [13].

Temperature-Induced Spectral Shifts

Photoluminescence spectra of poly(9-vinylcarbazole) thin films demonstrate characteristic red-shifting behavior with increasing temperature. The main emission peak shifts from 410 nanometers at 13 Kelvin to 416 nanometers at room temperature, representing a total spectral shift of 6 nanometers. This red-shift behavior is analogous to that observed in typical inorganic semiconductors and results from temperature-dependent changes in the electronic band structure and vibrational coupling [14] [15].

The temperature-dependent spectral shift exhibits a non-linear relationship, with minimal changes observed at low temperatures (13-77 Kelvin) and more pronounced shifts occurring at elevated temperatures above 150 Kelvin. This behavior suggests different thermal activation processes operating in distinct temperature regimes [16] [17].

Thermal Quenching Mechanisms

The photoluminescence intensity of 9-vinylcarbazole demonstrates significant thermal quenching, with intensity reduction of approximately 35% when temperature increases from 13 to 300 Kelvin. This quenching phenomenon is primarily attributed to the increased probability of nonradiative transitions at higher temperatures, which compete with radiative decay processes [18] [19].

The thermal quenching process can be described by the following relationship:

I(T) = I₀ / (1 + A exp(-Ea/kT))

where I(T) represents the temperature-dependent intensity, I₀ is the low-temperature intensity, A is a pre-exponential factor, Ea is the activation energy for thermal quenching, k is Boltzmann's constant, and T is temperature [20] [21].

| Temperature (K) | PL Peak Position (nm) | PL Intensity (Relative) | Spectral Shift (nm) | Excimer Formation |

|---|---|---|---|---|

| 13 | 410 | 1.00 | 0 | Low |

| 50 | 410 | 0.95 | 0 | Low |

| 77 | 410 | 0.90 | 0 | Low |

| 100 | 411 | 0.85 | 1 | Moderate |

| 150 | 412 | 0.80 | 2 | Moderate |

| 200 | 413 | 0.75 | 3 | High |

| 250 | 414 | 0.70 | 4 | High |

| 300 | 416 | 0.65 | 6 | High |

Thermal Activation of Excimer Formation

Temperature plays a crucial role in modulating excimer formation processes in 9-vinylcarbazole systems. At low temperatures, limited molecular mobility restricts conformational changes necessary for excimer formation, resulting in predominantly monomeric emission. As temperature increases, thermal energy facilitates the conformational rearrangements required for carbazole chromophores to achieve excimer-forming geometries [22] [23].

The temperature dependence of excimer formation can be analyzed using Arrhenius kinetics, where the excimer formation rate constant follows:

k(T) = A exp(-Ea/RT)

The activation energies for excimer formation vary significantly depending on the specific mechanism and solvent environment, ranging from 5.2 kilojoules per mole for intrachain sandwich excimers to 18.0 kilojoules per mole for interchain processes in low-polarity solvents [24] [25].

Charge Carrier Generation in Doped Polymer Matrices

The incorporation of dopants into 9-vinylcarbazole polymer matrices fundamentally alters the charge carrier generation and transport properties, creating pathways for enhanced photoconductivity and modified photophysical behavior [26] [27] [28].

Dopant-Induced Charge Transfer States

Doping of poly(9-vinylcarbazole) with electron-accepting species such as 2,4,7-trinitro-9-fluorenone or tetracyanoethylene creates charge transfer complexes that serve as efficient charge generation sites. These complexes exhibit characteristic absorption bands at longer wavelengths compared to the undoped polymer, indicating the formation of ground-state charge transfer states [29] [30].

The charge transfer complex formation involves the partial transfer of electron density from the carbazole donor to the acceptor molecule, creating dipolar species with enhanced polarizability. The degree of charge transfer depends on the ionization potential of the carbazole unit and the electron affinity of the acceptor dopant [31] [32].

Electric Field-Dependent Charge Generation

The efficiency of charge carrier generation in doped 9-vinylcarbazole systems exhibits strong electric field dependence, following the Onsager model for geminate recombination. The charge generation efficiency increases from 0.05 at 50,000 volts per centimeter to 0.30 at 2,000,000 volts per centimeter, demonstrating the critical role of electric field in overcoming Coulombic attraction between photogenerated charge pairs [33] [34].

The field-dependent charge generation can be described by the Onsager equation:

φ(E) = φ₀ × P(E)

where φ(E) is the field-dependent quantum yield, φ₀ is the primary quantum yield, and P(E) is the probability of charge pair dissociation at field E [35] [36].

| Electric Field (V/cm) | Charge Generation Efficiency | Hole Mobility (cm²/V·s) | Temperature (K) | Doping Level (%) |

|---|---|---|---|---|

| 50,000 | 0.05 | 1.0 × 10⁻⁶ | 300 | 0 |

| 100,000 | 0.08 | 2.0 × 10⁻⁶ | 300 | 0 |

| 200,000 | 0.12 | 3.0 × 10⁻⁶ | 300 | 0 |

| 500,000 | 0.18 | 5.0 × 10⁻⁶ | 300 | 0 |

| 1,000,000 | 0.25 | 8.0 × 10⁻⁶ | 300 | 0 |

| 2,000,000 | 0.30 | 1.0 × 10⁻⁵ | 300 | 0 |

Triplet State Dynamics in Doped Systems

The presence of dopants significantly influences triplet state formation and decay processes in 9-vinylcarbazole polymers. Triplet-triplet annihilation rates in fluid solutions reach 2.5 × 10⁸ M⁻¹s⁻¹, while solid films exhibit lower rates of 1.0 × 10⁶ M⁻¹s⁻¹ at 10 Kelvin and 5.0 × 10⁷ M⁻¹s⁻¹ at 300 Kelvin [37] [38].

The delayed fluorescence maximum occurs at approximately 300 nanoseconds in fluid solutions, indicating efficient triplet-triplet annihilation processes. In solid films, this maximum shifts to 500 nanoseconds at low temperatures and 200 nanoseconds at room temperature, reflecting the influence of molecular mobility on triplet state dynamics [39] [40].

Charge Transport Mechanisms

Charge transport in doped 9-vinylcarbazole systems proceeds through hopping mechanisms between localized states. The hole mobility exhibits both field and temperature dependence, consistent with Poole-Frenkel-type activated hopping transport. The mobility increases from 1.0 × 10⁻⁶ cm²/V·s at low fields to 1.0 × 10⁻⁵ cm²/V·s at high fields [41] [42].

The temperature dependence of charge transport follows the relationship:

μ(T) = μ₀ exp(-Ea/kT)

where μ(T) is the temperature-dependent mobility, μ₀ is the pre-exponential factor, and Ea is the activation energy for hopping transport [43] [44].

| Parameter | Fluid Solution | Solid Film (10K) | Solid Film (300K) |

|---|---|---|---|

| Triplet Formation Rate (M⁻¹s⁻¹) | 2.0 × 10⁹ | 8.0 × 10⁵ | 1.0 × 10⁶ |

| Triplet Decay Time (μs) | 10-100 | 1000-5000 | 50-200 |

| Triplet-Triplet Annihilation Rate (M⁻¹s⁻¹) | 2.5 × 10⁸ | 1.0 × 10⁶ | 5.0 × 10⁷ |

| Delayed Fluorescence Maximum (ns) | 300 | 500 | 200 |

| Trapping Rate Constant (M⁻¹s⁻¹) | 2.0 × 10⁹ | 8.0 × 10⁵ | 1.0 × 10⁶ |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

25067-59-8